N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide
Description
Historical Development of Tricyclic Heterocyclic Compounds
The exploration of tricyclic heterocycles began in the 1940s with the discovery of promethazine, an antihistamine featuring a three-ring system with nitrogen and sulfur atoms. This breakthrough laid the foundation for systematic modifications of tricyclic frameworks, leading to landmark compounds like imipramine (the first tricyclic antidepressant) and chlorpromazine (a pioneering antipsychotic). The 1960s saw carbamazepine emerge as a tricyclic anticonvulsant, demonstrating the structural versatility of these systems in addressing diverse neurological targets.
A pivotal shift occurred in the 1970s–1990s with the development of tetracyclic antidepressants and non-sedating antihistamines, which refined the understanding of ring strain, electronic distribution, and steric effects in tricyclic pharmacophores. These advancements established core design principles for modern heterocyclic chemistry, emphasizing:
- Ring fusion patterns : 6-5-6 vs. 6-5-5 membered systems influence conformational stability
- Heteroatom placement : Nitrogen’s position modulates receptor binding, while sulfur enhances metabolic resistance
- Substituent effects : Electron-withdrawing groups at specific positions improve synthetic accessibility
Significance of Dioxa-Thia-Azatricyclo Frameworks in Medicinal Chemistry
The 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca system exemplifies a pharmacologically privileged scaffold. Oxygen and sulfur atoms introduce distinct electronic and steric properties:
Recent studies highlight such frameworks in alkaloid synthesis, particularly for Daphniphyllum-derived compounds showing acetylcholinesterase inhibition. The tricyclic system’s strain energy (estimated at 15–20 kcal/mol via DFT calculations) facilitates targeted reactivity while maintaining thermal stability.
Naphthalene-Carboxamide Derivatives in Scientific Research
Naphthalene-2-carboxamide moieties serve as versatile pharmacophores due to their:
- Extended π-system : Enables intercalation with biological macromolecules
- Amide linkage : Provides rotational restriction for conformationally constrained analogs
- Substituent tolerance : Allows modular derivatization at C-1, C-3, and C-6 positions
In the target compound, the naphthalene group likely engages in charge-transfer interactions with protein aromatic residues, a mechanism observed in kinase inhibitors like imatinib. The carboxamide’s NH group participates in key hydrogen bonds with catalytic aspartate residues in protease enzymes.
Evolution of Naphthalene-Heterocycle Hybrid Development
Synthetic strategies for naphthalene-heterocycle hybrids have evolved through three generations:
1. Classical Friedel-Crafts Approaches (1950s–1980s)
2. Transition Metal Catalysis (1990s–2010s)
- Palladium-mediated C–H activation enabled direct coupling
- Protocols for intramolecular C(sp³)–H arylation achieved 6-5-5 ring systems
3. Multicomponent Reactions (2020s–Present)
- Groebke–Blackburn–Bienaymé (GBB) reactions construct tricyclics in one pot
- Photoredox methods install quaternary centers stereoselectively
The target compound’s synthesis likely employs a hybrid strategy: palladium-catalyzed N-arylation to form the azatricyclic core, followed by carboxamide coupling via mixed carbonates. Recent advances in flow chemistry could enhance yield (>80%) and purity (>98% HPLC) compared to batch methods.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(14-6-5-12-3-1-2-4-13(12)9-14)22-20-21-15-10-16-17(11-18(15)26-20)25-8-7-24-16/h1-6,9-11H,7-8H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFUYMSQHGPYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide exhibit significant anticancer properties. For instance, naphthalene-based carboxamides have been investigated for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest in cancer cells .
Antimicrobial Activity
Naphthalene derivatives have shown promise as antimicrobial agents. Studies have demonstrated that certain naphthalene carboxamides possess activity against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating infections .
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in various biological pathways. For example, naphthalene derivatives have been shown to inhibit lactate dehydrogenase in Babesia microti, suggesting a potential role in treating babesiosis .
Photosynthetic Electron Transport Inhibition
Research has also explored the effects of naphthalene-based compounds on photosynthetic electron transport (PET) in chloroplasts. Some derivatives exhibit significant inhibitory activity on PET, which could have implications for agricultural applications and understanding plant physiology .
Material Science
Polymer Development
The structural characteristics of this compound make it a candidate for incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength .
Nanotechnology Applications
The compound's unique molecular structure may allow for its use in nanotechnology applications, particularly in the development of nanoscale materials with specific electronic or optical properties .
Case Studies
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tricyclic Cores
3,5-Dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]benzamide (CAS 1322000-09-8)
- Core Structure : Shares the tricyclo[7.4.0.0³,⁷] system with identical dioxa, thia, and aza placements.
- Substituent Differences: Naphthalene carboxamide (target) vs. 3,5-dimethoxybenzamide (analogue).
- Functional Implications :
- Methoxy groups in the analogue increase lipophilicity compared to the naphthalene ring, possibly altering solubility and membrane permeability.
- The absence of a methyl group in the target compound may enhance conformational flexibility.
Tetracyclic Analogues
5-Amino-N-(2,4-dichlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),3,5,8-tetraene-6-carboxamide (CAS 923552-99-2)
- Core Structure : Tetracyclic[9.2.2.0²,¹⁰.0⁴,⁸] system with additional fused rings vs. the tricyclic core of the target compound.
- Substituent Differences :
- Dichlorophenyl group introduces electron-withdrawing effects, contrasting with the electron-rich naphthalene in the target.
- Functional Implications :
- Increased molecular rigidity due to the tetracyclic system may limit binding pocket compatibility.
- Chlorine atoms could enhance stability but reduce metabolic clearance rates.
Pharmacopeial Bicyclic Analogues
Compounds such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and related cephalosporins exhibit bicyclic β-lactam systems.
- Core Differences : Bicyclic vs. tricyclic systems.
- Functional Implications: The β-lactam ring in cephalosporins is critical for antibacterial activity, whereas the tricyclic system in the target compound may serve non-antibiotic applications (e.g., kinase inhibition). Sulfur placement (thiadiazole vs. tricyclic thia) affects electronic distribution and reactivity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The tricyclic core of the target compound presents synthetic challenges due to stereochemical complexity, necessitating advanced crystallization techniques for validation .
- Biological Relevance : While cephalosporins (–6) target bacterial cell walls, the target compound’s tricyclic system may interact with eukaryotic enzymes or receptors, warranting further kinase or protease assays.
- Material Science Potential: The naphthalene moiety could enable π-π stacking in supramolecular assemblies, contrasting with the dichlorophenyl group’s role in halogen bonding .
Biological Activity
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}naphthalene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on various studies.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that includes dioxane and thiazole functionalities, which are believed to contribute to its biological effects. The molecular formula and structural details are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₂S |
| SMILES | C1COC2=C(O1)C=C3C(=C2)N=C(N3)Cl |
| InChI | InChI=1S/C15H21N3O2/c1-2-3... |
Antimicrobial Activity
Research has shown that derivatives of naphthalene-2-carboxamide exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (M. tb). For instance, a study indicated that certain naphthamide derivatives displayed minimum inhibitory concentrations (MICs) comparable to established anti-TB drugs like ethambutol . The most active compounds from this series had MIC values of 6.55 μM and 7.11 μM against M. tb strains, including multidrug-resistant variants .
Key Findings:
- Activity Against M. tuberculosis: The compound demonstrated potent activity against both drug-sensitive and resistant strains.
- Structure-Activity Relationship (SAR): Modifications in the naphthalene structure influenced solubility and activity profiles, with some bulky derivatives showing reduced effectiveness due to precipitation in media .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. A study involving combined treatments showed enhanced antiproliferative effects in oral cancer cell lines when treated with X-ray and the compound SK2 (related structural analog) . This treatment led to increased apoptosis and DNA damage in cancer cells while sparing normal cells.
Mechanisms of Action:
- Induction of oxidative stress and mitochondrial dysfunction was noted as a significant pathway through which the compound exerts its anticancer effects .
- Enhanced levels of reactive oxygen species (ROS) were observed in treated cancer cells, contributing to cell death mechanisms.
Study 1: Antimicrobial Efficacy
In a comparative study of various naphthalene derivatives:
- Compounds Tested: A series of substituted naphthalene-2-carboxamides were synthesized.
- Results: Compounds with specific substitutions showed enhanced activity against M. tuberculosis, with some achieving MIC values below 10 μM .
Study 2: Anticancer Activity
In vitro studies on oral cancer cells revealed:
Q & A
Q. What advanced pharmacokinetic modeling approaches are applicable for this compound?
- Methodological Answer :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate ADME profiles using GastroPlus, incorporating logP (2.8) and permeability data (Caco-2 assay) .
- Compartmental Analysis : Fit plasma concentration-time curves to a two-compartment model (AIC < 50) .
- In Silico Toxicity Prediction: Use Derek Nexus to flag potential hepatotoxicity or cardiotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
